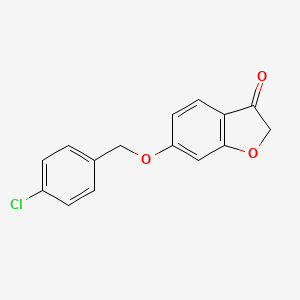

6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-13-14(17)9-19-15(13)7-12/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGAOOOLMIHZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives with appropriate reagents.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzofuran derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and ensuring high yields and purity through process optimization.

Chemical Reactions Analysis

Types of Reactions

6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and benzofuran-3(2H)-one derivatives exhibit structure-dependent biological activities. Below is a detailed comparison of 6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one with structurally related analogs:

Key Structural-Activity Relationship (SAR) Insights

Substitution at C-6 :

- The 4-chlorobenzyloxy group in the target compound enhances tubulin-binding affinity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .

- 2,6-Dichlorobenzyloxy (compound 5b) shows similar potency but may improve metabolic stability due to steric hindrance .

C-2 Modifications :

- Pyridinylmethylene (5b) or indole-methylene (5a) substituents at C-2 significantly enhance anticancer activity by interacting with hydrophobic pockets in tubulin .

- Hydroxy or methoxy groups at C-2 (e.g., dihydroxybenzylidene derivatives) shift activity toward kinase inhibition (e.g., DRAK2) .

Electronic Effects :

- Electron-withdrawing groups (e.g., Cl) at the benzyloxy moiety improve tubulin polymerization inhibition, while electron-donating groups (e.g., methoxy) favor cholinesterase or kinase targets .

Selectivity: Compound 5a exhibits >20-fold selectivity for cancer cells (PC-3) over normal cells (HEL299), attributed to its indole-methylene substituent and optimized lipophilicity .

Mechanistic Divergence

- Anticancer Activity : The target compound and analogs 5a/5b disrupt microtubule dynamics by binding to tubulin’s colchicine site, leading to G2/M cell cycle arrest .

- Antiviral Activity : CID 1804018 inhibits Marburg virus replication by stabilizing the viral nucleoprotein (NP), a mechanism distinct from tubulin targeting .

- Kinase Inhibition : DRAK2 inhibitors (e.g., compound 40) prevent β-cell apoptosis via ATP-competitive kinase inhibition, highlighting scaffold versatility .

Biological Activity

6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a chlorobenzyl ether group, which is believed to enhance its interaction with biological targets. The presence of the chlorobenzyl group may influence its pharmacological profile by modulating lipophilicity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways are still under investigation but are believed to involve modulation of protein conformation and active site interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown that compounds similar to this structure can effectively inhibit the growth of various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 12.23 | E. coli |

| Related Compound B | 6.68 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, structural modifications have shown that the introduction of a chlorobenzyl group significantly enhances anticancer activity against lung cancer cell lines (A549). Compounds with similar structures have demonstrated reduced cell viability rates, indicating their effectiveness as potential anticancer agents .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | TBD |

| Compound C | A549 | 64% |

| Compound D | A549 | 61% |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzofuran derivatives, including those with chlorobenzyl substitutions. Results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Anticancer Activity : Another investigation focused on the anticancer properties of benzofuran derivatives against multiple cancer cell lines, revealing that compounds with chlorinated phenyl groups significantly reduced cell viability in A549 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.